1-(6-cyclopropylpyridazin-3-yl)-N-(2-(methylthio)phenyl)piperidine-4-carboxamide
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Description
1-(6-cyclopropylpyridazin-3-yl)-N-(2-(methylthio)phenyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H24N4OS and its molecular weight is 368.5. The purity is usually 95%.
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Scientific Research Applications
Enantioselective Synthesis in Drug Development
Compounds with complex molecular structures, such as "1-(6-cyclopropylpyridazin-3-yl)-N-(2-(methylthio)phenyl)piperidine-4-carboxamide," often require sophisticated synthetic routes for their development. A study by Reginald O. Cann et al. (2012) illustrates the selection of an enantioselective process for the preparation of a CGRP receptor inhibitor, emphasizing the importance of stereoselective synthesis in drug development (Cann et al., 2012). Such methodologies are crucial for the production of high-purity pharmaceuticals and could be relevant for synthesizing the compound .
Molecular Docking and Drug Design
The exploration of molecular docking is pivotal in the design and development of new drugs. For instance, the synthesis and evaluation of pyrimidine-piperazine-chromene and -quinoline conjugates for their estrogen receptor binding affinity and molecular docking by Parveen et al. (2017) demonstrate how computational tools are used to predict the interaction between synthesized compounds and biological targets (Parveen et al., 2017). This approach could be applied to "this compound" to predict its potential biological activities and binding affinities.
Biological Activity and Therapeutic Potential
Investigations into the biological activities of new compounds provide essential insights into their therapeutic potential. The synthesis and in vitro antimicrobial study of Schiff base and thiazolidinone derivatives by Patel and Patel (2010) show how new molecules are evaluated for their antibacterial and antifungal properties (Patel & Patel, 2010). Similarly, research into compounds structurally related to "this compound" might reveal potential antimicrobial or other therapeutic activities.
Properties
IUPAC Name |
1-(6-cyclopropylpyridazin-3-yl)-N-(2-methylsulfanylphenyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4OS/c1-26-18-5-3-2-4-17(18)21-20(25)15-10-12-24(13-11-15)19-9-8-16(22-23-19)14-6-7-14/h2-5,8-9,14-15H,6-7,10-13H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMBYBCCGKGGAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.